N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid
Description
The compound N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid features a 1,3,4-thiadiazole core substituted at position 5 with an ethylsulfanyl group and at position 2 with an acetamide moiety linked to a 4-methoxymethylpiperidine. Its oxalic acid salt form likely enhances solubility and bioavailability.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S2.C2H2O4/c1-3-20-13-16-15-12(21-13)14-11(18)8-17-6-4-10(5-7-17)9-19-2;3-1(4)2(5)6/h10H,3-9H2,1-2H3,(H,14,15,18);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKUBXRWRNJLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)COC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its diverse biological activities, and a piperidine moiety that may enhance its pharmacological profile. The presence of the ethylsulfanyl group contributes to its chemical reactivity and potential bioactivity.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The compound has been shown to have:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) reported in the range of 32.6 μg/mL, which is comparable to standard antibiotics like ampicillin .
- Antifungal Activity : Demonstrated significant inhibition against fungal strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 24 to 42 μg/mL compared to fluconazole .
Anticancer Potential
The compound's structural features suggest potential anticancer properties, particularly through the inhibition of specific enzymes involved in cancer cell proliferation. Studies have highlighted:
- Cytostatic Effects : Certain derivatives of thiadiazole have shown cytostatic properties, inhibiting cancer cell growth in vitro .
- Mechanism of Action : The mechanism may involve enzyme inhibition and modulation of signaling pathways associated with tumor growth.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Structure | Key Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | Structure | Thiadiazole & Piperidine | MIC = 32.6 μg/mL against S. aureus | IC50 < 10 µM |
| Thiadiazole Derivatives | Various | Contains thiadiazole rings | Broad-spectrum activity | Variable efficacy |
| Furan-based Compounds | Various | Contains furan rings | Antioxidant properties | Limited data |
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds share the 1,3,4-thiadiazole-acetamide scaffold but differ in substituents, leading to varied bioactivities:
Key Observations :
Physicochemical Properties
Data from highlights melting points and yields of analogs:
| Compound () | Substituent (Position 5) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5g | Ethylthio | 168–170 | 78 |
| 5f | Methylthio | 158–160 | 79 |
| 5h | Benzylthio | 133–135 | 88 |
The target compound’s oxalic acid salt may lower its melting point compared to neutral analogs, improving solubility. Piperidine’s methoxymethyl group could further enhance water solubility compared to aromatic substituents (e.g., trifluoromethylphenyl in ) .
Pharmacokinetic Considerations
- Solubility : The oxalic acid salt in the target compound likely improves aqueous solubility compared to neutral analogs (e.g., 5g in ).
- Metabolic Stability : Piperidine’s methoxymethyl group may reduce cytochrome P450-mediated metabolism compared to unsubstituted piperazine (), extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
